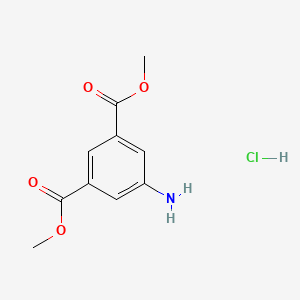

Dimethyl 5-aminoisophthalate hydrochloride

Description

Significance of Isophthalate (B1238265) Derivatives in Contemporary Chemical Research

Isophthalate derivatives, which are diesters of isophthalic acid (benzene-1,3-dicarboxylic acid), are a class of compounds that have garnered considerable attention in modern chemical research. Their rigid 1,3-disubstituted aromatic core provides a well-defined structural scaffold, making them ideal for the construction of materials with specific spatial arrangements.

In the realm of polymer chemistry , isophthalate derivatives are integral monomers for the synthesis of high-performance polymers such as polyesters and polyamides. The incorporation of the isophthalate moiety into the polymer backbone can enhance thermal stability, mechanical strength, and chemical resistance.

Furthermore, isophthalate derivatives are extensively used as ligands in the burgeoning field of metal-organic frameworks (MOFs) . The carboxylate groups can coordinate with metal ions to form porous, crystalline structures with exceptionally high surface areas. These MOFs have shown significant promise in applications such as gas storage and separation, catalysis, and sensing. The functionalization of the isophthalate ligand, for instance with an amino group as in Dimethyl 5-aminoisophthalate, allows for the tuning of the MOF's properties and the introduction of specific functionalities within the pores.

In medicinal chemistry , isophthalate derivatives have been investigated as scaffolds for the design of novel therapeutic agents. Their rigid nature can help in positioning functional groups in a precise orientation to interact with biological targets.

Overview of Dimethyl 5-aminoisophthalate Hydrochloride as a Versatile Synthetic Intermediate

Dimethyl 5-aminoisophthalate hydrochloride is the hydrochloride salt of Dimethyl 5-aminoisophthalate. The free base, Dimethyl 5-aminoisophthalate, is a white to light yellow crystalline powder. The hydrochloride salt is expected to exhibit increased solubility in aqueous media compared to the free base, a property that can be advantageous in certain reaction conditions.

The versatility of Dimethyl 5-aminoisophthalate hydrochloride as a synthetic intermediate stems from the presence of three reactive sites:

The Amino Group (-NH₂): This primary aromatic amine is a key functional group that can undergo a wide range of chemical transformations. It can be diazotized and subsequently converted to a variety of other functional groups. It can also participate in acylation, alkylation, and condensation reactions, making it a crucial handle for introducing nitrogen-containing moieties into a target molecule.

The Methyl Ester Groups (-COOCH₃): These two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in polymerization reactions or converted to other functional groups such as acid chlorides or amides. The esters themselves can also undergo transesterification reactions.

This trifunctionality allows for a stepwise and controlled modification of the molecule, enabling the synthesis of complex structures with a high degree of precision. It is an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields. google.commdpi.comderpharmachemica.com

Physicochemical Properties of Dimethyl 5-aminoisophthalate (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 99-27-4 | mdpi.comchemicalbook.comdntb.gov.uanih.gov |

| Molecular Formula | C₁₀H₁₁NO₄ | mdpi.comchemicalbook.comdntb.gov.ua |

| Molecular Weight | 209.20 g/mol | mdpi.comdntb.gov.ua |

| Melting Point | 178-181 °C | chemicalbook.com |

| Appearance | White to light yellow to light orange powder/crystal | dntb.gov.ua |

| Solubility | Soluble in Chloroform | derpharmachemica.com |

Spectroscopic Data of Dimethyl 5-aminoisophthalate (Free Base)

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Available | tsijournals.com |

| ¹³C NMR | Available | nih.gov |

| IR Spectrum | Conforms to structure | springerprofessional.de |

| Mass Spectrum | Available | nih.gov |

Historical Development and Key Milestones in the Synthesis and Application of Related Aminoisophthalates

The development of aminoisophthalates is intrinsically linked to the broader history of aromatic chemistry and the quest for new dyes, polymers, and pharmaceuticals.

The synthesis of the parent compound, 5-aminoisophthalic acid , has been a key focus. Early methods for its preparation often involved the reduction of 5-nitroisophthalic acid. google.comtsijournals.com Various reducing agents have been employed over the years, with early methods utilizing iron powder or sodium sulfite. google.com Later developments focused on improving yield and purity, with methods such as catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon becoming more prevalent. google.com A significant milestone was the development of processes that could achieve high yields (e.g., 97%) and high purity (≥99%). google.com

The esterification of 5-aminoisophthalic acid to its corresponding dialkyl esters, such as Dimethyl 5-aminoisophthalate, was a logical progression to enhance its utility in organic synthesis, particularly for reactions requiring solubility in organic solvents. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. The synthesis of the hydrochloride salt is a standard procedure to improve the handling and solubility of the amine, typically achieved by treating the free base with hydrochloric acid.

The application of aminoisophthalates expanded with the growth of polymer science. The ability of the amino and dicarboxylic acid functionalities to participate in polymerization reactions made them valuable monomers. For instance, 5-aminoisophthalic acid has been used as a starting material for the preparation of poly(5-aminoisophthalic acid) and poly(benzimidazole-co-aniline).

More recently, the unique structural and functional attributes of aminoisophthalates have led to their use in the synthesis of sophisticated materials like MOFs and as building blocks in the development of new pharmaceutical agents. This demonstrates the enduring importance of this class of compounds in chemical research and development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6;/h3-5H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITSMTARJGEBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 5 Aminoisophthalate Hydrochloride

Established Synthetic Pathways from 5-Aminoisophthalic Acid Precursors

The most common and direct route to Dimethyl 5-aminoisophthalate hydrochloride begins with 5-aminoisophthalic acid. This pathway involves the esterification of the carboxylic acid groups, followed by the formation of the hydrochloride salt of the aromatic amine.

Esterification Reactions and Optimized Conditions

The conversion of 5-aminoisophthalic acid to Dimethyl 5-aminoisophthalate is typically accomplished through Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727). The presence of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.compsu.edu The use of excess methanol not only acts as a reagent but also as the solvent, driving the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

Table 1: Optimized Conditions for Fischer Esterification of 5-Aminoisophthalic Acid

| Parameter | Condition | Rationale |

| Alcohol | Methanol (large excess) | Acts as both reactant and solvent, drives equilibrium forward. |

| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group, increasing reactivity. |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | Several hours | To ensure complete conversion to the diester. |

Upon completion of the reaction, the excess methanol is typically removed under reduced pressure. The resulting crude Dimethyl 5-aminoisophthalate can then be carried forward to the hydrochloride formation step.

Acid-Catalyzed Approaches to Hydrochloride Formation

The formation of Dimethyl 5-aminoisophthalate hydrochloride is achieved by treating the synthesized ester with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a base, accepting a proton from the hydrochloric acid to form the ammonium (B1175870) salt.

This can be accomplished in several ways:

In-situ formation during esterification: If hydrochloric acid is used as the catalyst for the Fischer esterification, the hydrochloride salt of the amino ester can be formed directly in the reaction mixture.

Post-esterification acidification: After the esterification reaction is complete and the excess alcohol has been removed, the resulting crude ester can be dissolved in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), and treated with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride. echemi.com The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration. sciencemadness.org

The choice of solvent for the precipitation of the hydrochloride salt is critical to ensure high recovery and purity. Solvents in which the hydrochloride salt is sparingly soluble are preferred.

Exploration of Alternative Synthetic Routes and Their Efficiencies

An important alternative pathway for the synthesis of Dimethyl 5-aminoisophthalate involves the reduction of Dimethyl 5-nitroisophthalate. chemicalbook.comchemicalbook.com This method is advantageous as the starting nitro compound can be readily prepared by the nitration of dimethyl isophthalate (B1238265). chemicalbook.com

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation. chemicalbook.comchemicalbook.com This involves reacting Dimethyl 5-nitroisophthalate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol under pressure.

Another established method for the reduction of aromatic nitro compounds is the use of a metal in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. chemicalbook.com A reference to a multi-step reaction involving hydrogen chloride and iron suggests this as a viable method for the synthesis of Dimethyl 5-aminoisophthalate. chemicalbook.com This approach has the added benefit of producing the hydrochloride salt of the amine directly in the reaction mixture.

Table 2: Comparison of Synthetic Routes to Dimethyl 5-aminoisophthalate

| Starting Material | Key Transformation | Reagents & Conditions | Advantages | Disadvantages |

| 5-Aminoisophthalic Acid | Fischer Esterification | Methanol, H₂SO₄ or HCl, Reflux | Direct route, relatively simple procedure. | Equilibrium reaction, may require removal of water. |

| Dimethyl 5-nitroisophthalate | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Ethanol/Methanol | High yields, clean reaction. | Requires specialized high-pressure equipment. |

| Dimethyl 5-nitroisophthalate | Metal/Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive reagents, in-situ hydrochloride formation. | Can generate significant amounts of metal salt waste. |

The efficiency of each route depends on factors such as the cost and availability of starting materials, the required purity of the final product, and the available laboratory equipment.

Stereoselective Synthesis of Optically Active Forms of Dimethyl 5-aminoisophthalate Hydrochloride Derivatives

The topic of stereoselective synthesis is not applicable to Dimethyl 5-aminoisophthalate hydrochloride itself. The molecule is achiral, meaning it does not possess a stereocenter and therefore does not exist as enantiomers or diastereomers. Any discussion of stereoselective synthesis would pertain to derivatives of this compound where a chiral center is introduced in a subsequent reaction.

Advanced Purification and Isolation Techniques for High Purity Standards

Achieving high purity of Dimethyl 5-aminoisophthalate hydrochloride is crucial for its use in further applications. Several advanced purification and isolation techniques can be employed.

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For amine hydrochlorides, alcohols such as ethanol or isopropanol are often used. researchgate.net Sometimes, a mixture of solvents, such as an alcohol and an anti-solvent like diethyl ether, can be employed to induce crystallization. researchgate.net

Column Chromatography: For the purification of the free amine, Dimethyl 5-aminoisophthalate, before its conversion to the hydrochloride salt, column chromatography is a highly effective technique. chemicalbook.comchemicalbook.com A stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a mixture of solvents, such as petroleum ether and ethyl acetate. chemicalbook.com This method separates the desired compound from impurities based on their differential adsorption to the stationary phase.

Sublimation/Vaporization: In some specific cases for the purification of primary aromatic amine hydrohalides, methods involving vaporization or sublimation in the presence of the corresponding hydrogen halide gas can be utilized to obtain a pure product. google.com This technique can be effective in removing non-volatile impurities.

Washing: The crude hydrochloride salt can be washed with a solvent in which it is insoluble to remove soluble impurities. Diethyl ether is a common choice for washing hydrochloride salts. researchgate.net

The selection of the most appropriate purification technique depends on the nature of the impurities present and the desired final purity of the Dimethyl 5-aminoisophthalate hydrochloride. A combination of these techniques may be necessary to achieve the highest purity standards.

Applications of Dimethyl 5 Aminoisophthalate Hydrochloride in Complex Molecular Architectures

Role as a Key Building Block in the Synthesis of Specialized Organic Compounds

The utility of dimethyl 5-aminoisophthalate as a fundamental building block stems from the distinct reactivity of its functional groups. The primary aromatic amine serves as a versatile handle for a multitude of chemical transformations, while the two methyl ester groups provide pathways for chain extension and linkage.

The amine group can readily undergo N-alkylation, acylation, and diazotization reactions, allowing for its integration into larger, more complex structures. For instance, it can be reacted with acyl chlorides or anhydrides to form amide bonds, a cornerstone of many pharmaceutical and polymeric structures. Furthermore, the amine can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen bonds to build intricate molecular frameworks. acs.orgorganic-chemistry.org The synthesis of aromatic amines is a fundamental process in organic chemistry, with methods ranging from the reduction of nitro compounds to direct amination of aryl halides. libretexts.org

Simultaneously, the methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 5-aminoisophthalic acid, which can then be activated to form amide or ester linkages with other molecules. google.com This dual functionality allows dimethyl 5-aminoisophthalate to act as a trifunctional linker, capable of forming connections in three distinct directions, which is a highly desirable characteristic in the construction of elaborate organic molecules.

Table 1: Physicochemical Properties of Dimethyl 5-aminoisophthalate

| Property | Value |

|---|---|

| CAS Number | 99-27-4 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 178-181 °C |

Utility in Hapten and Immunogen Design for Catalytic Antibody Research

Catalytic antibodies, or abzymes, are antibodies engineered to possess enzymatic activity. A primary strategy for their generation involves immunizing an animal with a hapten that mimics the transition state of a desired chemical reaction. nih.govnih.gov The resulting antibodies bind to this transition state analog (TSA), thereby stabilizing it and lowering the activation energy of the reaction. nih.gov The design of the hapten is therefore a critical step in this process. frontiersin.orgmdpi.com

A successful hapten must be a stable molecule that geometrically and electronically resembles the unstable transition state of a reaction. nih.gov Dimethyl 5-aminoisophthalate hydrochloride can serve as a rigid scaffold or a component within a larger TSA molecule. Its aromatic ring provides a defined and predictable structure, while its functional groups allow for the attachment of other chemical moieties designed to mimic the substrate's transition state geometry. For example, in reactions involving tetrahedral intermediates, such as ester hydrolysis, the isophthalate (B1238265) scaffold can be used to position other functional groups in a precise three-dimensional arrangement that mimics this high-energy state.

Phosphonate (B1237965) esters are widely recognized as excellent mimics of the tetrahedral, negatively charged transition states that occur during the hydrolysis of esters and carbonates. nih.gov Consequently, they are frequently incorporated into haptens designed to elicit hydrolytic abzymes. The dimethyl 5-aminoisophthalate scaffold can be chemically modified to include a phosphonate group. A potential synthetic route involves the reaction of the amino group with a reagent containing a phosphonate moiety. This creates a hapten where the isophthalate unit provides the core structure and the phosphonate group acts as the key TSA element, while a linker can be attached elsewhere for conjugation.

Table 2: Key Steps in a Hypothetical Phosphonate Hapten Synthesis

| Step | Description | Purpose |

| 1. Functionalization | Modify the amino group of dimethyl 5-aminoisophthalate with a linker arm containing a reactive end. | To introduce a site for later conjugation to a carrier protein. |

| 2. Phosphonate Coupling | Couple a phosphonyl chloride or a related phosphonate-containing molecule to another part of the scaffold. | To introduce the transition state analog moiety. |

| 3. Purification | Isolate the final hapten molecule using chromatographic techniques. | To ensure the purity of the hapten before immunogen preparation. |

For a small molecule like a hapten to elicit an immune response, it must be covalently attached to a large carrier molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.com The primary amine of the dimethyl 5-aminoisophthalate scaffold is an ideal site for such conjugation.

Common bioconjugation strategies targeting primary amines include: thermofisher.com

Amide Bond Formation: The amino group can be coupled to carboxylic acid groups (e.g., from aspartic or glutamic acid residues on the protein) using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Isothiocyanate Formation: The amine can be converted to a reactive isothiocyanate group using thiophosgene. This group then readily reacts with the ε-amino groups of lysine (B10760008) residues on the carrier protein to form a stable thiourea (B124793) linkage.

The choice of conjugation strategy and the length of any spacer arm introduced are critical variables that can influence the accessibility of the hapten to the immune system and the specificity of the resulting antibodies. mdpi.com

Contribution to the Synthesis of Macrocyclic and Supramolecular Systems

The rigid structure and defined orientation of the functional groups in 5-aminoisophthalic acid (the hydrolyzed form of the dimethyl ester) make it an excellent building block for macrocyclic and supramolecular chemistry. These fields focus on the construction of large, well-organized molecular assemblies from smaller components. nih.gov

Research has shown that 5-aminoisophthalic acid can be used to construct metal-organic frameworks (MOFs). researchgate.net In these structures, the carboxylate groups coordinate with metal ions (such as Zn²⁺, Co²⁺, or Cu²⁺) to form extended, often porous, three-dimensional networks. The aromatic ring acts as a rigid linker or "strut," while the amino group can either participate in coordination or remain available for post-synthetic modification, allowing for the tuning of the MOF's properties for applications like catalysis or sensing. researchgate.net For example, a Zn(II) 5-aminoisophthalate coordination polymer has been synthesized and characterized, demonstrating its utility in creating microporous architectures. researchgate.net

Employment in Polymer Chemistry and Functional Material Development

In polymer science, dimethyl 5-aminoisophthalate serves as a functional monomer for the synthesis of advanced polymers like aromatic polyamides (aramids) and polyesters. mdpi.com The presence of both amino and ester functionalities on a single aromatic ring allows for its incorporation into polymer chains via polycondensation reactions.

When used in polyamide synthesis, the amino group reacts with diacid chlorides, while the ester groups can be hydrolyzed to dicarboxylic acids to react with diamines. The "meta" (1,3) positioning of the ester groups on the benzene (B151609) ring introduces a kink into the polymer backbone, which disrupts chain packing and can lead to polymers with improved solubility and lower crystallinity compared to those made with linear monomers like terephthalic acid. mdpi.com

Furthermore, the amino group provides a site for creating functional materials. It can be left unreacted during the initial polymerization and later modified in a post-polymerization modification step. researchgate.net This allows for the grafting of specific side chains onto the polymer backbone, imparting desired properties such as stimuli-responsiveness, biocompatibility, or specific binding capabilities for applications in drug delivery and advanced materials. mdpi.comnih.govfrontiersin.org

Analytical Techniques for Characterization and Purity Assessment of Dimethyl 5 Aminoisophthalate Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Dimethyl 5-aminoisophthalate hydrochloride, both ¹H and ¹³C NMR are indispensable.

In ¹H NMR spectroscopy, the protonation of the amino group to form the hydrochloride salt induces significant changes in the spectrum compared to its free base, Dimethyl 5-aminoisophthalate. The electron-withdrawing effect of the newly formed ammonium (B1175870) group (-NH₃⁺) causes a downfield shift (to a higher ppm value) of the aromatic protons. researchgate.netlibretexts.org The protons on the nitrogen, which are typically broad and may exchange with solvent in the free amine, will appear as a distinct, often broad, signal. ntu.edu.sg The methyl ester protons are expected to be less affected but may experience a minor downfield shift.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the aromatic ring, particularly the one bearing the -NH₃⁺ group and the adjacent carbons, will be deshielded and shift downfield upon protonation. libretexts.org This effect is a direct consequence of the increased electron-withdrawing nature of the ammonium group compared to the amino group.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Dimethyl 5-aminoisophthalate Hydrochloride Data for the free base is often recorded in solvents like DMSO-d₆; shifts for the hydrochloride salt will be influenced by the solvent and the protonation state. chemicalbook.commodgraph.co.uk

| Proton Assignment | Expected Chemical Shift (ppm) for Free Base (in DMSO-d₆) chemicalbook.com | Predicted Shift Change for Hydrochloride Salt |

|---|---|---|

| Aromatic CH (at C2, C6) | ~7.45 | Downfield shift |

| Aromatic CH (at C4) | ~7.69 | Downfield shift |

| Amine NH₂ | ~5.70 | Significant downfield shift, becomes NH₃⁺ |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Dimethyl 5-aminoisophthalate Hydrochloride

| Carbon Assignment | Predicted Chemical Shift Range (ppm) | Predicted Shift Change for Hydrochloride Salt |

|---|---|---|

| Carbonyl C=O | 165-170 | Minor shift |

| Aromatic C-NH₃⁺ | 145-150 | Downfield shift |

| Aromatic C-COOCH₃ | 130-135 | Minor shift |

| Aromatic CH | 115-125 | Downfield shift |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. These methods provide complementary information based on changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations. nih.gov

For Dimethyl 5-aminoisophthalate hydrochloride, the key functional groups are the aromatic ring, the two methyl ester groups, and the ammonium group. The formation of the hydrochloride salt from the primary amine leads to characteristic spectral changes. spectroscopyonline.com

N-H Vibrations : The free primary amine (-NH₂) shows asymmetric and symmetric N-H stretching bands typically in the 3300-3500 cm⁻¹ region. orgchemboulder.com Upon formation of the ammonium salt (-NH₃⁺), these are replaced by a very broad and strong absorption envelope, often spanning from 2800 to 3200 cm⁻¹, which can overlap with C-H stretching bands. spectroscopyonline.com Additionally, new N-H bending (deformation) vibrations for the NH₃⁺ group appear in the 1500-1625 cm⁻¹ region. spectroscopyonline.com

C=O Vibrations : The ester carbonyl (C=O) groups will exhibit a strong, sharp stretching band, typically around 1720-1740 cm⁻¹.

C-N Vibrations : The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic Ring : Characteristic peaks for the substituted benzene (B151609) ring, including C-H and C=C stretching and bending vibrations, will also be present.

Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary data, especially for the aromatic ring system. researchgate.net

Table 3: Key IR Absorption Bands for Dimethyl 5-aminoisophthalate Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800-3200 | Strong, Broad |

| Ammonium (-NH₃⁺) | Asymmetric/Symmetric Bend | 1500-1625 | Medium |

| Ester (-COOCH₃) | C=O Stretch | 1720-1740 | Strong |

| Ester (-COOCH₃) | C-O Stretch | 1200-1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk

The molecular formula of Dimethyl 5-aminoisophthalate is C₁₀H₁₁NO₄, with a molecular weight of approximately 209.20 g/mol . sigmaaldrich.comsigmaaldrich.com For the hydrochloride salt, the analysis would focus on the cationic species, [C₁₀H₁₁NO₄ + H]⁺, which has a mass of approximately 210.2.

Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing the hydrochloride salt, as they typically generate the protonated molecular ion with minimal fragmentation. researchgate.net This allows for the unambiguous confirmation of the molecular weight of the organic cation.

Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion will fragment in a predictable manner. libretexts.orgarkat-usa.org The fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure.

Table 4: Expected Ions in the Mass Spectrum of Dimethyl 5-aminoisophthalate

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 209 | [M]⁺ | (Molecular Ion of Free Base) |

| 178 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 150 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

Chromatographic Methods (HPLC, GC) for Purity Determination and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities or related substances. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile and thermally sensitive compounds like Dimethyl 5-aminoisophthalate hydrochloride. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be suitable. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the aromatic system of the molecule absorbs strongly. The method can be optimized to separate the main compound from starting materials, by-products, and degradation products. It is also capable of separating positional isomers, which might be present as process-related impurities. researchgate.net

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. chemicalbook.com Due to the polar nature and lower volatility of the amino ester, derivatization might be required to improve its chromatographic behavior. sigmaaldrich.com GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of separated impurity peaks based on their mass spectra. chemicalbook.commdpi.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Definitive Solid-State Structural Characterization

For Dimethyl 5-aminoisophthalate hydrochloride, a single-crystal X-ray diffraction analysis would confirm the molecular structure and show the ionic interaction between the protonated amino group (ammonium cation, -NH₃⁺) and the chloride anion (Cl⁻). nih.gov It would also detail the hydrogen bonding network, which is expected to be extensive, involving the ammonium group as a hydrogen bond donor and the chloride anion and ester carbonyl oxygens as potential acceptors. nih.gov

While obtaining a crystal of suitable quality for this analysis can be challenging, the resulting data is unparalleled in its detail and provides absolute proof of the compound's structure and stereochemistry in the solid state. acs.org Powder X-ray Diffraction (PXRD) can also be used as a fingerprinting technique to characterize the solid form and identify different crystalline phases or polymorphs. researchgate.netresearchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Dimethyl 5-aminoisophthalate |

| Dimethyl 5-aminoisophthalate hydrochloride |

| Acetonitrile |

Future Perspectives and Emerging Research Avenues

Development of Novel Dimethyl 5-aminoisophthalate Hydrochloride Derivatives with Tailored Reactivity

The core structure of dimethyl 5-aminoisophthalate allows for the creation of a diverse range of derivatives with customized properties. The amino group can be readily modified to introduce new functional moieties, while the ester groups can be hydrolyzed or converted to amides. This reactivity is central to its role as a building block in the synthesis of pharmaceuticals, polymers, and dyes. ontosight.ai

Future research is focused on creating derivatives with precisely tailored reactivity for specific applications. For instance, modifying the amino group can lead to new ligands for metal-organic frameworks (MOFs) or fluorescent chemosensors. rsc.orgnih.gov Research has already demonstrated the synthesis of 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole, which acts as a highly selective fluorescent chemosensor for copper ions (Cu²+). nih.gov Similarly, derivatives are being used to construct coordination polymers with unique photoluminescent properties. nih.gov

Table 1: Examples of Functionalization Strategies for Dimethyl 5-aminoisophthalate

| Functional Group | Reaction Type | Potential Derivative Class | Desired Property/Application |

| Amino (-NH₂) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azo Dyes | Modified solubility, Polymer precursors, Colorimetric sensors |

| Ester (-COOCH₃) | Hydrolysis, Amidation | Carboxylic Acids, Amides | Polyamide synthesis, pH-responsive materials |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated/Nitrated compounds | Altered electronic properties, Precursors for further synthesis |

By systematically exploring these transformations, researchers can develop a new generation of molecules with enhanced performance for targeted uses in medicine and materials science. nih.gov

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput synthesis (HTS) and screening are transformative technologies in drug discovery and materials science, enabling the rapid creation and evaluation of vast chemical libraries. nih.govrsc.org The well-defined reactive sites of dimethyl 5-aminoisophthalate make it an ideal candidate for inclusion in HTS platforms. Its ability to participate in robust and reliable reactions, such as amide coupling or the formation of ureas, allows for the automated synthesis of large numbers of diverse compounds. nih.gov

The integration of this compound into HTS workflows would involve its use as a core building block, which can be combined with a wide array of reactants in a multi-well plate format. nih.gov For example, a library of amines could be reacted with the isophthalate (B1238265) core to generate a corresponding library of amides or ureas, which can then be screened for biological activity or specific material properties. rsc.orgnih.gov This approach significantly accelerates the discovery process, enabling researchers to more efficiently identify lead compounds for drug development or novel materials with desired characteristics. nih.gov The amenability of such derivatives to automated purification and physicochemical assays further enhances the efficiency of these platforms. nih.gov

Exploration of New Catalytic and Materials Science Applications for its Derivatives

The derivatives of 5-aminoisophthalic acid, the parent acid of dimethyl 5-aminoisophthalate, are showing significant promise in catalysis and materials science. Researchers are actively exploring their use in creating advanced materials with novel functionalities.

In catalysis, metal-organic frameworks (MOFs) derived from 5-aminoisophthalic acid have been synthesized and investigated for their electrochemical activity. rsc.org For example, coordination polymers made with iron, nickel, and manganese have been studied for the electrochemical activation and reduction of carbon dioxide (CO₂). rsc.org

In materials science, the compound serves as a precursor for polymers like polyamides and polyesters, contributing to properties such as thermal stability and chemical resistance. ontosight.ai Furthermore, its derivatives are used to construct luminescent coordination polymers. fishersci.ca The hexagonal assembly of calcium 5-aminoisophthalate, for instance, creates a structure with potential applications in sensing or gas storage. fishersci.cathermofisher.com The substituent groups on the isophthalate ring play a crucial role in determining the final architecture and properties of these coordination polymers, such as their thermal stability and photoluminescence. nih.gov

Table 2: Emerging Applications of Aminoisophthalate Derivatives

| Application Area | Derivative Type | Specific Function |

| Catalysis | Metal-Organic Frameworks (MOFs) | Electrocatalytic reduction of CO₂ rsc.org |

| Materials Science | Coordination Polymers | Photoluminescence, Sensing fishersci.canih.gov |

| Sensing | Fluorescent Chemosensors | Detection of heavy metal ions (e.g., Cu²⁺) nih.gov |

| Polymers | Polyamides, Polyesters | High thermal stability, Chemical resistance ontosight.ai |

Sustainable and Environmentally Benign Production Methodologies for Aminoisophthalate Intermediates

The growing emphasis on green chemistry is driving research into more sustainable methods for producing key chemical intermediates. For aminoisophthalates, this involves developing processes that reduce waste, use less hazardous materials, and lower the carbon footprint compared to conventional methods. lanxess.com

One established synthetic route to dimethyl 5-aminoisophthalate is the catalytic hydrogenation of its precursor, dimethyl 5-nitroisophthalate. chemicalbook.com This method utilizes a catalyst and hydrogen gas, which can be sourced from renewable resources. chemicalbook.comfraunhofer.de Future research in this area will likely focus on several key improvements:

Advanced Catalysts: Developing more efficient and reusable catalysts to improve reaction rates and reduce catalyst loading.

Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives.

Bio-based Feedstocks: Investigating the production of the isophthalic acid backbone from renewable, bio-based sources rather than petroleum-based feedstocks, a strategy being adopted for other industrial chemicals. lanxess.com

Process Optimization: Utilizing process simulation tools to optimize reaction conditions, improve energy efficiency, and minimize waste streams, in line with modern chemical process development. fraunhofer.de

By focusing on these areas, the chemical industry can move towards more sustainable and economically viable production of aminoisophthalate intermediates, aligning with global efforts to reduce environmental impact. lanxess.com

Q & A

Basic: What are the key synthetic steps for preparing dimethyl 5-aminoisophthalate hydrochloride?

The synthesis involves reacting dimethyl 5-aminoisophthalate with triphosgene (0.35 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere at 0°C, followed by dropwise addition of triethylamine (1.1 equiv.) to generate an isocyanate intermediate. This intermediate is subsequently reacted with alcohols like 6-aminohexanol to yield functionalized derivatives . Critical steps include maintaining an inert nitrogen environment, controlled reagent addition rates, and low-temperature conditions to minimize side reactions.

Basic: What solvents are optimal for dissolving dimethyl 5-aminoisophthalate hydrochloride in experimental setups?

The compound exhibits solubility in ethanol (~5 mg/mL), DMSO (~10 mg/mL), and DMF (~15 mg/mL). For biological assays, stock solutions in organic solvents should be diluted into aqueous buffers (e.g., PBS at pH 7.2, solubility ~10 mg/mL) to reduce residual solvent toxicity. Direct dissolution in PBS is feasible but requires fresh preparation to avoid degradation .

Advanced: How can reaction conditions be optimized to reduce side-product formation during synthesis?

Key optimizations include:

- Inert atmosphere : Prevents moisture-sensitive intermediates (e.g., isocyanate) from hydrolyzing .

- Controlled reagent addition : Slow, dropwise addition of dimethyl 5-aminoisophthalate and triethylamine minimizes exothermic side reactions .

- Temperature regulation : Maintaining 0°C during triphosgene reaction suppresses undesired polymerization. Post-reaction, gradual warming to room temperature ensures controlled intermediate formation .

Advanced: What analytical methods validate the structure and purity of dimethyl 5-aminoisophthalate hydrochloride?

- NMR spectroscopy : Confirms functional group integrity (e.g., ester peaks at ~3.8 ppm for methyl groups, aromatic protons at ~7.5–8.5 ppm) .

- HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry (MS) : ESI-MS verifies molecular ion peaks ([M+H]⁺ expected at m/z 228.1 for C₉H₁₀NO₄⁺) .

Safety: What PPE and handling protocols are critical for laboratory use?

- Gloves : Use nitrile or neoprene gloves with tested permeation resistance; avoid latex due to potential degradation .

- Eye protection : Tightly sealed goggles to prevent splashes (GHS Eye Irritation 2A) .

- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (GHS STOT-SE 3) .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage into waterways .

Application: How is this compound utilized as a precursor in complex molecule synthesis?

It serves as a scaffold for functionalized templates via:

- Mitsunobu reactions : Installing disulfide groups by substituting terminal hydroxyls with thioacetals .

- Isocyanate coupling : Reacting with amino alcohols (e.g., 11-aminoundecanol) to generate amphiphilic derivatives for enzymatic studies .

Data Contradiction: How should researchers resolve discrepancies in solubility data for biological assays?

- Organic-aqueous transition : Pre-dissolve in DMSO (≤1% final concentration) to minimize cytotoxicity, then dilute into PBS .

- Direct aqueous prep : Use fresh PBS solutions (<24 hours) to avoid hydrolysis. Centrifuge (10,000 ×g, 5 min) to remove insoluble particulates .

Storage: What are best practices for long-term stability of dimethyl 5-aminoisophthalate hydrochloride?

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Desiccation : Include silica gel packs to mitigate moisture uptake during repeated use .

- Stability monitoring : Perform annual HPLC analysis to verify purity (>95%) and detect decomposition products .

Biological Studies: How can cytotoxicity be mitigated when studying its effects on β-cells or myeloid cells?

- Dose optimization : Conduct MTT assays to establish IC₅₀ values (e.g., ≤100 µM for β-cell studies) .

- Control experiments : Include vehicle controls (equivalent DMSO concentrations) to isolate solvent effects .

- Exposure time : Limit treatments to <48 hours to reduce cumulative toxicity in sensitive cell lines .

Mechanistic Analysis: What strategies elucidate its role in enzymatic or cellular pathways?

- Isotopic labeling : Use ¹⁴C-labeled dimethyl esters to track metabolic incorporation via autoradiography .

- Inhibitor co-treatment : Combine with glutamate receptor antagonists (e.g., MK-801) to dissect receptor-mediated vs. intrinsic effects .

- Knockdown models : Employ siRNA targeting β-cell glutamate transporters to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.